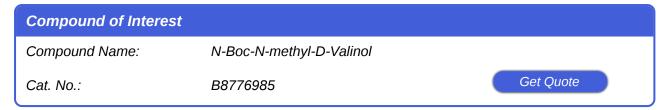


# Synthesis and Characterization of N-Boc-N-methyl-D-Valinol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

**N-Boc-N-methyl-D-valinol** is a valuable chiral building block in synthetic organic chemistry. The presence of the N-methyl group can enhance the metabolic stability and conformational rigidity of peptides, making it a desirable component in the design of peptidomimetics and other pharmaceutical agents. This guide provides a comprehensive overview of a plausible synthetic route and the expected characterization of **N-Boc-N-methyl-D-Valinol**.

# **Synthesis Pathway**

The synthesis of **N-Boc-N-methyl-D-Valinol** can be efficiently achieved via a two-step process starting from commercially available N-Boc-D-valine. The first step involves the selective N-methylation of the Boc-protected amine, followed by the reduction of the carboxylic acid to the primary alcohol.



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Caption: Proposed two-step synthesis workflow for N-Boc-N-methyl-D-Valinol.

# **Experimental Protocols**

## Step 1: Synthesis of N-Boc-N-methyl-D-valine

## Foundational & Exploratory





This protocol is adapted from established procedures for the N-methylation of Boc-protected amino acids.[1][2][3] The reaction involves the deprotonation of both the carboxylic acid and the N-H of the carbamate, followed by selective methylation on the nitrogen atom.

#### Materials:

- N-Boc-D-valine
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Iodomethane (CH₃I)
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- · Argon or Nitrogen gas supply

#### Procedure:

- To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add N-Boc-D-valine (1.0 eq).
- Add anhydrous THF (approx. 10 mL per 1 g of amino acid) to dissolve the starting material.
- Cool the solution to 0 °C using an ice bath.
- Add iodomethane (5.0 eq) to the stirred solution.
- Carefully add sodium hydride (60% dispersion, 5.0 eq) portion-wise over 1-2 hours. Vigorous hydrogen gas evolution will be observed. Maintain the temperature at 0 °C during the addition.



- After the complete addition of NaH, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
- Monitor the reaction by TLC (e.g., in 1:1 Hexanes:Ethyl Acetate with 1% acetic acid) until the starting material is consumed.
- Work-up: Carefully quench the reaction by cooling it back to 0 °C and slowly adding isopropanol dropwise until bubbling ceases, followed by the dropwise addition of water.
- Reduce the solvent volume by approximately 80% using a rotary evaporator.
- Add water and adjust the pH of the aqueous layer to ~2-3 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-methyl-D-valine, which can be purified by silica gel chromatography if necessary.

## Step 2: Synthesis of N-Boc-N-methyl-D-Valinol

This procedure employs a mixed anhydride method for the reduction of the carboxylic acid, which is generally effective for N-protected amino acids.[4]

#### Materials:

- N-Boc-N-methyl-D-valine
- N-methylmorpholine (NMM)
- Ethyl chloroformate (EtOCOCI)
- Sodium borohydride (NaBH<sub>4</sub>)
- Anhydrous Tetrahydrofuran (THF)
- Water
- Saturated ammonium chloride (NH<sub>4</sub>Cl) solution



- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Dissolve N-Boc-N-methyl-D-valine (1.0 eq) in anhydrous THF in a round-bottom flask under an argon atmosphere.
- Cool the solution to -15 °C (ice-salt bath).
- Add N-methylmorpholine (1.1 eq) and stir for 5 minutes.
- Slowly add ethyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below
  -10 °C. A white precipitate of NMM·HCl may form. Stir the mixture for 30 minutes at -15 °C to form the mixed anhydride.
- In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in a small amount of water.
- Add the NaBH<sub>4</sub> solution dropwise to the mixed anhydride suspension at -15 °C.
- After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2-3 hours.
- Monitor the reaction by TLC until completion.
- Work-up: Quench the reaction by slowly adding saturated NH<sub>4</sub>Cl solution.
- Partition the mixture between ethyl acetate and water.
- Separate the layers and extract the aqueous phase with ethyl acetate (2x).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.



 Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure N-Boc-N-methyl-D-Valinol.

**Characterization Data** 

Intermediate: N-Boc-N-methyl-D-valine

Property	Value	Reference
CAS Number	89536-85-6	[5]
Molecular Formula	C11H21NO4	[5]
Molecular Weight	231.29 g/mol	[6]
Appearance	White powder	[7]
Purity	≥ 98% (HPLC)	[5]
Optical Rotation	[ $\alpha$ ]D = +99° to +103° (c=1 in EtOH)	[5]

# Final Product: N-Boc-N-methyl-D-Valinol

Note: As direct experimental data for this specific compound is limited, physical properties are based on calculations and analogy to similar compounds like N-Boc-D-Valinol.

#### **Physical Properties**

Property	Value (Predicted / Calculated)	Basis / Reference
Molecular Formula	C <sub>11</sub> H <sub>23</sub> NO <sub>3</sub>	Calculated
Molecular Weight	217.31 g/mol	Calculated
Exact Mass	217.1678 g/mol	Calculated
Appearance	Colorless oil or low-melting solid	Analogy to N-Boc-D-Valinol[8]
Solubility	Soluble in Methanol, Chloroform, Ethyl Acetate	General property of Boc- protected amino alcohols



| Optical Rotation | Positive value expected in Chloroform | Based on N-Boc-D-Valinol's value of +23°[9] |

#### Spectroscopic Data

Technique	Data (Predicted)
¹H NMR <b>(CDCl₃, 400 MHz)</b>	δ (ppm): ~3.6-3.8 (m, 2H, -CH <sub>2</sub> OH), ~3.4- 3.5 (m, 1H, N-CH), ~2.8-2.9 (s, 3H, N-CH <sub>3</sub> ), ~1.9-2.1 (m, 1H, -CH-(CH <sub>3</sub> ) <sub>2</sub> ), ~1.45 (s, 9H, - C(CH <sub>3</sub> ) <sub>3</sub> ), ~0.9-1.0 (d, 6H, -CH(CH <sub>3</sub> ) <sub>2</sub> )
<sup>13</sup> C NMR (CDCl₃, 100 MHz)	δ (ppm): ~156-157 (C=O, Boc), ~80 (O-C(CH <sub>3</sub> ) <sub>3</sub> ), ~65-67 (-CH <sub>2</sub> OH), ~60-62 (N-CH), ~30-32 (N-CH <sub>3</sub> ), ~28-29 (-C(CH <sub>3</sub> ) <sub>3</sub> ), ~27-28 (-CH-(CH <sub>3</sub> ) <sub>2</sub> ), ~19-20 (-CH(CH <sub>3</sub> ) <sub>2</sub> )

| Mass Spec. (ESI+) | m/z: 218.1751 [M+H]+, 240.1570 [M+Na]+ |

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## References

- 1. N-Methylation of Boc amino acids Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc-N-methyl-L-valine | C11H21NO4 | CID 7010608 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]



- 8. chemimpex.com [chemimpex.com]
- 9. Boc- D -valinol 98 106391-87-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [Synthesis and Characterization of N-Boc-N-methyl-D-Valinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8776985#synthesis-and-characterization-of-n-boc-n-methyl-d-valinol]

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